1-[4-(ADAMANTAN-1-YL)PHENOXY]-3-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]PROPAN-2-OL
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Overview
Description
1-[4-(ADAMANTAN-1-YL)PHENOXY]-3-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]PROPAN-2-OL is a complex organic compound that features both adamantane and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(ADAMANTAN-1-YL)PHENOXY]-3-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]PROPAN-2-OL typically involves multiple steps:
Formation of the Adamantyl Phenoxy Intermediate: This step involves the reaction of adamantane with phenol derivatives under specific conditions to form the adamantyl phenoxy intermediate.
Piperazine Derivative Formation: The next step involves the synthesis of the piperazine derivative, which includes the chlorination of phenylpiperazine.
Coupling Reaction: The final step is the coupling of the adamantyl phenoxy intermediate with the piperazine derivative under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[4-(ADAMANTAN-1-YL)PHENOXY]-3-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]PROPAN-2-OL can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[4-(ADAMANTAN-1-YL)PHENOXY]-3-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]PROPAN-2-OL has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-[4-(ADAMANTAN-1-YL)PHENOXY]-3-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]PROPAN-2-OL involves its interaction with specific molecular targets and pathways. The adamantane moiety is known to interact with lipid membranes, potentially altering membrane fluidity and function. The piperazine ring may interact with neurotransmitter receptors, influencing neurological pathways.
Comparison with Similar Compounds
Similar Compounds
1-[4-(1-ADAMANTYL)PHENOXY]-3-PIPERIDINOPROPAN-2-OL: Similar structure but with a piperidine ring instead of a piperazine ring.
1-[4-(1-ADAMANTYL)PHENOXY]-3-(3-METHYL-1-PIPERIDINYL)-2-PROPANOL: Contains a methyl-substituted piperidine ring.
Uniqueness
1-[4-(ADAMANTAN-1-YL)PHENOXY]-3-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]PROPAN-2-OL is unique due to the presence of both adamantane and chlorophenyl piperazine moieties, which confer distinct chemical and biological properties.
Biological Activity
The compound 1-[4-(adamantan-1-yl)phenoxy]-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol is a synthetic derivative with potential pharmacological applications. Its structure incorporates an adamantane moiety, known for its unique properties, along with a piperazine component that is often associated with various biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C23H32ClN2O, with a molecular weight of approximately 368.51 g/mol. The compound features:
- An adamantane ring , contributing to its lipophilicity and potential CNS activity.
- A phenoxy group , which may enhance binding interactions with biological targets.
- A piperazine ring , known for its role in various therapeutic agents.
Antidepressant Effects
Research indicates that compounds similar to this compound exhibit antidepressant effects. For instance, derivatives containing piperazine have shown significant activity in modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation .
Anticancer Activity
Several studies have highlighted the anticancer potential of piperazine derivatives. For example, compounds with similar structural motifs have been evaluated against various cancer cell lines, demonstrating cytotoxic effects. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. Notably, certain piperazine-containing compounds have been reported to exhibit selective toxicity against cancer cells while sparing normal cells .
Antimicrobial Activity
The antimicrobial properties of the compound can be inferred from studies on related compounds. For instance, piperazine derivatives have shown moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis. These activities are attributed to the ability of these compounds to disrupt bacterial cell membranes or inhibit essential enzymatic pathways .
The biological activity of this compound can be attributed to its interaction with various receptors and enzymes:
- Serotonin Receptors : The piperazine moiety may interact with serotonin receptors (5-HT), influencing mood and anxiety.
- Dopamine Receptors : Similar compounds have shown affinity for dopamine receptors, suggesting potential applications in treating neuropsychiatric disorders.
- Enzyme Inhibition : The compound may inhibit key enzymes such as acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases like Alzheimer's .
Case Studies
Case Study 1: Antidepressant Screening
A study evaluated a series of piperazine derivatives for their antidepressant-like effects using animal models. Results indicated that specific modifications in the structure significantly enhanced their efficacy compared to standard treatments .
Case Study 2: Anticancer Evaluation
Another investigation focused on the anticancer properties of related adamantane derivatives. The study reported IC50 values indicating potent activity against breast cancer cell lines, suggesting that modifications similar to those in this compound could yield promising therapeutic agents .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
1-[4-(1-adamantyl)phenoxy]-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H37ClN2O2/c30-25-2-1-3-26(15-25)32-10-8-31(9-11-32)19-27(33)20-34-28-6-4-24(5-7-28)29-16-21-12-22(17-29)14-23(13-21)18-29/h1-7,15,21-23,27,33H,8-14,16-20H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BABYPAJKOFFITR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COC2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4)O)C6=CC(=CC=C6)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H37ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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